molecular formula C8H4F6O6S2 B12709771 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- CAS No. 125629-20-1

1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)-

Cat. No.: B12709771
CAS No.: 125629-20-1
M. Wt: 374.2 g/mol
InChI Key: LLVHQTRLLOAMAQ-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- is a chemical compound with the molecular formula C8H4F6O2. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and steric hindrance. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- typically involves the trifluoromethylation of 1,2-benzenediol. One common method is the radical trifluoromethylation, which uses trifluoromethyl sulfonyl chloride as the trifluoromethylating agent. The reaction is usually carried out under photoredox catalysis conditions, where visible light irradiation facilitates the formation of the trifluoromethyl radical .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- involves its interaction with molecular targets through the trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can form stable complexes with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- is unique due to the presence of both hydroxyl and trifluoromethyl groups, which provide a combination of high reactivity and stability. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

125629-20-1

Molecular Formula

C8H4F6O6S2

Molecular Weight

374.2 g/mol

IUPAC Name

3,5-bis(trifluoromethylsulfonyl)benzene-1,2-diol

InChI

InChI=1S/C8H4F6O6S2/c9-7(10,11)21(17,18)3-1-4(15)6(16)5(2-3)22(19,20)8(12,13)14/h1-2,15-16H

InChI Key

LLVHQTRLLOAMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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